4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide
Overview
Description
4-Methyl-3-nitro-N-(2-phenoxyethyl)benzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with a methyl group, a nitro group, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with 2-phenoxyethylamine. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and the potential hazards associated with nitration reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4-Methyl-3-nitro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide bond and phenoxyethyl group can facilitate binding to specific proteins or other biomolecules. These interactions can modulate biological pathways and result in various effects, depending on the context of use.
Comparison with Similar Compounds
4-Methyl-3-nitrobenzamide: Lacks the phenoxyethyl group, which may affect its binding properties and reactivity.
3-Nitro-N-(2-phenoxyethyl)benzamide: Similar structure but without the methyl group, potentially altering its chemical behavior.
4-Methyl-3-nitro-N-(2-phenylethyl)benzamide: Similar but with a phenylethyl group instead of phenoxyethyl, which can influence its interactions and applications.
Uniqueness: 4-Methyl-3-nitro-N-(2-phenoxyethyl)benzamide is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of the phenoxyethyl group, in particular, can enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2-phenoxyethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-12-7-8-13(11-15(12)18(20)21)16(19)17-9-10-22-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRIGQFZCYOWJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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